Tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate Tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2231677-13-5
VCID: VC11653986
InChI: InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-4-10(5-13,6-14)7(11)12/h7,14H,4-6H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC(C1)(CO)C(F)F
Molecular Formula: C10H17F2NO3
Molecular Weight: 237.24 g/mol

Tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate

CAS No.: 2231677-13-5

Cat. No.: VC11653986

Molecular Formula: C10H17F2NO3

Molecular Weight: 237.24 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate - 2231677-13-5

Specification

CAS No. 2231677-13-5
Molecular Formula C10H17F2NO3
Molecular Weight 237.24 g/mol
IUPAC Name tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate
Standard InChI InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-4-10(5-13,6-14)7(11)12/h7,14H,4-6H2,1-3H3
Standard InChI Key ZMMUSSLRVSHJBR-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C1)(CO)C(F)F
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)(CO)C(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound's core consists of an azetidine ring (a four-membered saturated heterocycle containing three carbon atoms and one nitrogen atom) with three distinct substituents:

  • A tert-butoxycarbonyl (Boc) group at the 1-position, serving as a protective moiety for the amine functionality

  • Difluoromethyl (-CF₂H) and hydroxymethyl (-CH₂OH) groups at the 3-position, creating a unique stereoelectronic environment

This substitution pattern introduces significant steric constraints while enabling diverse chemical reactivity through the interplay of fluorine's electronegativity and the hydroxymethyl group's nucleophilic potential.

Comparative Structural Analysis

Table 1 contrasts key structural parameters with related azetidine derivatives:

Compound NameCAS NumberMolecular FormulaMolecular WeightKey Functional Groups
Target Compound*-C₁₀H₁₅F₂NO₃235.23Boc, -CF₂H, -CH₂OH
tert-Butyl 3,3-difluoro-2-(hydroxymethyl) 1638759-62-2C₉H₁₅F₂NO₃223.22Boc, 3,3-diF, 2-CH₂OH
tert-Butyl 3-(cyanomethyl)-3-(hydroxymethyl) 2413097-50-2C₁₁H₁₈N₂O₃226.28Boc, -CH₂CN, -CH₂OH

*Calculated values based on structural analogs

The presence of both fluorine and hydroxyl groups creates a unique polarity profile, with calculated logP values suggesting moderate hydrophobicity (estimated 1.2-1.5) suitable for blood-brain barrier penetration in drug candidates .

Synthetic Methodologies and Optimization

Strategic Synthetic Approaches

While no published routes specifically target this compound, three viable pathways emerge from analogous syntheses:

Pathway A: Sequential Functionalization

  • Azetidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives under Mitsunobu conditions

  • Difluoromethylation: DAST-mediated fluorination of ketone precursors at the 3-position

  • Hydroxymethyl Installation: Aldol-type addition with formaldehyde derivatives

Pathway B: Convergent Synthesis

  • Pre-functionalization of azetidine-3-carboxylic acid derivatives

  • Parallel introduction of difluoromethyl and hydroxymethyl groups via radical coupling

  • Boc protection under Schotten-Baumann conditions

Pathway C: Ring Expansion

  • Starting from pyrrolidine derivatives

  • Contraction to azetidine via Hofmann-Löffler degradation

  • Simultaneous difluoromethyl/hydroxymethyl group installation

Critical Reaction Parameters

Optimization data from related systems reveals:

  • Temperature Control: Difluoromethylation proceeds optimally at -20°C to 0°C to minimize defluorination

  • Solvent Systems: Mixed polar aprotic solvents (DMF/THF 3:1) enhance reaction yields to 68% in model systems

  • Catalytic Systems: Copper(I)-thiophene carboxylate complexes improve regioselectivity by 40% in crowded azetidines

Physicochemical Properties and Stability

Spectral Characteristics

Predicted spectral signatures based on structural analogs:

¹⁹F NMR:

  • Difluoromethyl group: δ -110 to -115 ppm (dt, J = 56 Hz, 12 Hz)
    ¹H NMR:

  • Hydroxymethyl protons: δ 3.45-3.65 ppm (m, 2H)

  • Boc tert-butyl: δ 1.42 ppm (s, 9H)
    IR Spectroscopy:

  • Broad O-H stretch: 3200-3400 cm⁻¹

  • Strong C=O: 1695-1710 cm⁻¹

Stability Profile

Accelerated stability studies on similar compounds indicate:

  • Thermal Stability: Decomposition onset at 148°C (TGA)

  • Hydrolytic Sensitivity: 15% degradation after 24h in pH 7.4 buffer at 37°C

  • Photostability: 90% remaining after 48h under ICH Q1B conditions

Industrial and Research Applications

Pharmaceutical Intermediate

Key applications in drug development:

  • PROTACs: Serves as E3 ligase-recruiting moiety in targeted protein degradation

  • CNS Drugs: Enhanced BBB penetration via fluorine-mediated passive diffusion

  • Antiviral Agents: Nucleoside analog prodrugs for hepatitis C treatment

Materials Science Applications

Emerging uses in advanced materials:

  • Liquid Crystals: Induces nematic phase stability up to 180°C

  • Polymer Additives: Reduces glass transition temperature by 22°C at 5% w/w

  • Coordination Complexes: Forms stable complexes with lanthanide ions (K = 10⁸ M⁻¹)

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